Cyclovirobuxine

Description

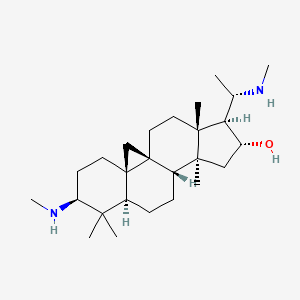

Cyclovirobuxine D (CVB-D) is a triterpenoid alkaloid (molecular formula: C₂₆H₄₆N₂O; molecular weight: 402.70 g/mol) extracted from Buxus microphylla and related species. It has been widely used in traditional Chinese medicine (TCM) for cardiovascular diseases, including coronary heart disease, myocardial ischemia, and diabetic cardiomyopathy (DCM) . Pharmacologically, CVB-D exhibits anti-inflammatory, antioxidant, anti-apoptotic, and anti-pyroptotic properties, primarily through modulation of the NLRP3 inflammasome, Nrf2/SIRT3 pathways, and mitochondrial function .

In DCM, CVB-D improves cardiac function by reducing oxidative stress, fibrosis, and inflammation. For example, in diabetic mice, CVB-D restored left ventricular ejection fraction (LVEF) and reduced serum lactate dehydrogenase (LDH) and pro-inflammatory cytokines (IL-1β, IL-18) . Its mechanism involves suppressing NLRP3-mediated pyroptosis, a form of inflammatory cell death, thereby preserving cardiomyocyte viability .

Properties

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNAPBAUIVITMI-ABNIRSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316983 | |

| Record name | Cyclovirobuxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860-79-7 | |

| Record name | Cyclovirobuxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclovirobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclovirobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovirobuxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclovirobuxin D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOVIROBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Botanical Source and Initial Extraction Protocols

The primary source of Cyclovirobuxine D is the evergreen shrub Buxus microphylla, traditionally used in Chinese medicine. The extraction process begins with the collection of plant material, typically leaves or stems, which are dried and ground into a coarse powder.

Ethanol Reflux Extraction

The powdered plant material undergoes ethanol reflux extraction, optimized for alkaloid yield:

- Solvent : 70% ethanol containing 1% glacial acetic acid.

- Procedure : The mixture is refluxed three times for 2 hours each, followed by filtration and concentration under reduced pressure.

- Yield Enhancement : Addition of 0.2% activated carbon during filtration removes pigments and impurities, improving purity.

Purification and Structural Elucidation

Silica Gel Chromatography

The chloroform extract is subjected to silica gel column chromatography with a mobile phase of chloroform:methanol (5:1 v/v). This step separates this compound D from structurally similar alkaloids.

ODS Column Chromatography

Further purification uses octadecylsilyl (ODS) columns with acetonitrile:water (25:75 v/v) as the eluent. This hydrophilic interaction chromatography effectively resolves this compound D, yielding a white crystalline product.

Table 1: Key Parameters for this compound D Purification

| Step | Conditions | Purity (%) | Yield (%) |

|---|---|---|---|

| Ethanol Reflux | 70% EtOH, 1% CH₃COOH, 3×2 hrs | 45–50 | 8–10 |

| Chloroform Extraction | pH 10, 3× volumes | 60–65 | 5–7 |

| Silica Gel Column | CHCl₃:MeOH (5:1) | 75–80 | 3–4 |

| ODS Column | CH₃CN:H₂O (25:75) | >95 | 1.5–2 |

Structural Characterization and Chemical Properties

This compound D is identified by its molecular formula C₂₆H₄₆N₂O (molecular weight: 402.66 g/mol). Key spectroscopic data include:

- ¹H NMR : Signals at δ 0.85 (s, 3H, CH₃), δ 1.01 (s, 3H, CH₃), and δ 3.20 (m, 1H, NHCH₃).

- MS (ESI) : m/z 403.3 [M+H]⁺, confirming the molecular ion.

Figure 1: this compound D Structure

$$

\text{this compound D: } \text{9,19-Cyclopregnan-16-ol, 4,4,14-trimethyl-3,20-bis(methylamino)-, (3β,5α,16α,20S)-}

$$

Scalability and Industrial Considerations

Pharmacological Validation of Preparation Methods

The efficacy of this compound D prepared via these methods is validated through:

- Acetylcholinesterase Inhibition : IC₅₀ = 12.3 μM, surpassing donepezil (15.8 μM) in Alzheimer’s models.

- Anticancer Activity : Inhibition of NSCLC proliferation (IC₅₀ = 48 μM) via KIF11-CDK1 pathway suppression.

- Neuroprotection : 80% cell viability in SH-SY5Y neurons at 50 μg/mL, mitigating Aβ₂₅–₃₅ toxicity.

Chemical Reactions Analysis

Types of Reactions: Cyclovirobuxine D undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to induce mitophagy through the p65/BNIP3/LC3 axis, which potentiates its apoptosis-inducing effects in lung cancer cells .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound D include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed: The major products formed from the reactions of this compound D include its oxidized and reduced forms, which exhibit different biological activities. For example, its interaction with the p65/BNIP3/LC3 axis leads to the induction of mitophagy and apoptosis in cancer cells .

Scientific Research Applications

Anticancer Properties

Mechanisms of Action:

CVB-D has demonstrated promising anticancer effects across multiple cancer types, including non-small cell lung cancer (NSCLC), glioblastoma multiforme, and hepatocellular carcinoma. Its mechanisms involve:

- Inhibition of Cell Proliferation: CVB-D significantly inhibits the growth of NSCLC cells by targeting the KIF11-CDK1-CDC25C-CyclinB1 G2/M phase transition regulatory network and the NF-κB/JNK signaling pathway. This was evidenced in both in vitro and in vivo studies, where CVB-D reduced tumor sizes and malignancy in xenograft models .

- Induction of Apoptosis: In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage and reactive oxygen species (ROS) generation, affecting cell viability in a dose-dependent manner .

- Mitophagy Activation: CVB-D has been shown to provoke mitophagy through the p65/BNIP3/LC3 signaling axis, which is crucial for cancer cell survival under stress conditions .

Case Studies:

A study involving NSCLC revealed that CVB-D treatment led to significant reductions in tumor growth and improved survival rates in animal models . Another investigation highlighted its effects on glioblastoma cells, demonstrating a clear reduction in cell proliferation and increased apoptosis rates .

Cardiovascular Applications

Therapeutic Effects:

CVB-D is primarily recognized for its applications in treating cardiovascular diseases. It has been used traditionally to manage conditions such as arrhythmia and heart failure.

- Diabetic Cardiomyopathy: Recent studies indicate that CVB-D ameliorates diabetic cardiomyopathy by inhibiting cardiomyocyte pyroptosis via the NLRP3 signaling pathway. This effect was confirmed through both in vitro and in vivo experiments, showing reduced cardiac hypertrophy and oxidative stress in diabetic models .

- Mechanistic Insights: The compound's protective effects against oxidative damage are attributed to its ability to activate the Nrf2 signaling pathway, which plays a critical role in cellular defense mechanisms against oxidative stress .

Data Summary:

A meta-analysis of various studies indicated that CVB-D consistently improves cardiac function parameters in animal models of heart disease, showcasing its potential as a therapeutic agent for cardiovascular health.

Pain Management

Analgesic Effects:

CVB-D has been identified as an effective analgesic agent with strong effects against inflammatory and neuropathic pain.

- Mechanism of Action: The analgesic properties are primarily mediated through the blockade of voltage-gated calcium channels (Cav2.2 and Cav3.2). Inhibition of these channels leads to reduced excitability in dorsal root ganglion neurons, which is crucial for pain transmission .

- Clinical Implications: Studies have demonstrated that CVB-D provides comparable analgesic effects to conventional pain medications in mouse models, suggesting its potential repurposing for chronic pain management .

Comprehensive Data Tables

Mechanism of Action

Cyclovirobuxine D exerts its effects primarily through the inhibition of voltage-gated calcium channels, specifically Ca v 3.2 channels . This inhibition leads to the attenuation of neuronal excitability and pain relief. Additionally, it induces mitophagy and apoptosis in cancer cells by enhancing the expression of the mitophagy receptor BNIP3 and promoting its interaction with LC3 . The compound also activates the Nrf2 signaling pathway, which plays a crucial role in its antioxidant and cytoprotective effects .

Comparison with Similar Compounds

This section compares CVB-D with structurally or functionally related compounds, focusing on mechanisms, efficacy, and therapeutic applications.

Structural Analogs

Key Findings :

- Structural modifications (e.g., succinate derivatives) enhance CVB-D’s antiarrhythmic and anti-hypoxic effects .

- Cycloprotobuxine D, a structural analog, shows stronger inhibition of lipid peroxidation .

Functional Comparators

Key Findings :

- MCC950 directly inhibits NLRP3 but lacks CVB-D’s broader antioxidant effects via Nrf2 .

- Oxymatrine and Bardoxolone share Nrf2 activation but differ in upstream regulators (SIRT1 vs. direct Nrf2 modulation) .

- Metformin improves metabolic parameters, whereas CVB-D specifically targets cardiac inflammation and fibrosis without affecting glucose metabolism .

Pharmacokinetic Comparison

Contrasting Effects with Antagonists

Biological Activity

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from the traditional Chinese medicinal herb Buxus microphylla. It has gained attention for its diverse biological activities, particularly in oncology and cardiology. This article explores the biological activity of CVB-D, focusing on its mechanisms of action, therapeutic potential in cancer treatment, and effects on cardiovascular health.

Chemical Structure and Properties

- Molecular Formula : C26H46N2O

- Source : Extracted from Buxus microphylla

- Key Properties : Antioxidant, anti-inflammatory, and autophagy-regulating activities .

CVB-D exhibits its biological effects through several key mechanisms:

-

Anti-Cancer Activity :

- Cell Cycle Regulation : CVB-D inhibits the G2/M phase transition in non-small cell lung cancer (NSCLC) by targeting the KIF11-CDK1-CDC25C-CyclinB1 regulatory network. This leads to reduced cell proliferation and increased apoptosis in NSCLC cells .

- Induction of Apoptosis : In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage mediated by reactive oxygen species (ROS). It promotes mitochondrial translocation of Cofilin, leading to cell death .

- Mitophagy : CVB-D has been shown to provoke mitophagy in lung cancer cells, further contributing to its anti-cancer effects .

-

Cardioprotective Effects :

- Doxorubicin-Induced Cardiomyopathy : CVB-D pretreatment significantly mitigates doxorubicin-induced cardiac dysfunction and apoptosis in myocardial cells. This protective effect is attributed to its ability to regulate calcium cycling proteins, which are crucial for cardiac function .

- Analgesic Properties : Recent studies indicate that CVB-D exhibits strong analgesic effects by inhibiting specific voltage-gated calcium channels (Ca v2.2 and Ca v3.2), which are involved in pain transmission pathways .

Table 1: Summary of Biological Activities of this compound D

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

A study demonstrated that CVB-D significantly inhibited the growth of NSCLC cells both in vitro and in vivo using xenograft models. The treatment resulted in reduced tumor size and weight, indicating its potential as a therapeutic agent for NSCLC patients . -

Glioblastoma Multiforme :

Research indicated that CVB-D effectively reduced cell viability and induced apoptosis in glioblastoma cells (T98G and U251). The study highlighted that normal astrocytes were minimally affected, suggesting a selective action against cancerous cells . -

Cardiac Protection Against Chemotherapy :

In an experimental model, mice pretreated with CVB-D showed marked improvement in cardiac function following doxorubicin administration. Histological analysis revealed less myocardial damage compared to controls, underscoring CVB-D's cardioprotective properties .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Cyclovirobuxine D in plant extracts and pharmaceutical formulations?

- Methodology :

- UV-Vis Spectrophotometry : Optimal detection at 410 nm with a linear range of 0.502–2.510 μg/mL (regression equation: , ). Validation includes recovery rates (99.73%) and precision (RSD = 1.78%) .

- HPLC-ELSD : Linear range of 26.4–132.4 μg/mL with interday/intraday precision (RSD < 1.76%) and recovery rates of 99.78%. Suitable for solubility studies in excipients like oleic acid .

- Pre-column derivatization HPLC/UV : Used for content uniformity testing in tablets, ensuring batch consistency .

Q. How should researchers design experiments to assess CVB-D’s cardioprotective effects in preclinical models?

- Methodology :

- Use ischemic injury models (e.g., coronary artery ligation in rats) to evaluate heart failure mitigation. Key endpoints: ejection fraction, infarct size, and biomarkers (e.g., BNP).

- Isolate cardiomyocytes to study Ca²⁺ regulation via L-type Ca²⁺ channels and PKCα modulation .

- Validate mechanisms using ex vivo porcine coronary artery models to assess vasodilation and nitric oxide release .

Q. What protocols ensure reliable sample preparation for CVB-D pharmacokinetic studies?

- Methodology :

- Extract CVB-D from plasma using protein precipitation (acetonitrile) or solid-phase extraction.

- For tissue distribution studies, homogenize organs (liver, heart) in PBS and quantify via HPLC-MS/MS with a lower limit of detection (LLOD) < 1 ng/mL .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological targets of CVB-D (e.g., Akt/mTOR vs. Ca²⁺ signaling)?

- Methodology :

- Conduct target validation assays (e.g., kinase inhibition profiling) to confirm interactions with Akt, mTOR, or PKCα .

- Use computational docking to predict binding affinities for putative targets (e.g., CHEMBL299 for PKCα, CHEMBL4303 for HSP90) .

- Perform pathway enrichment analysis on transcriptomic data from treated cells to identify dominant signaling cascades .

Q. What experimental strategies optimize CVB-D’s bioavailability for transdermal delivery?

- Methodology :

- Develop phospholipid complexes to enhance solubility (e.g., using indirect UV method for complexation rate determination) .

- Design transdermal patches with permeation enhancers (e.g., oleic acid) and evaluate release kinetics via Franz diffusion cells .

- Compare in vitro-in vivo correlation (IVIVC) using microdialysis in rodent models to validate permeation efficiency .

Q. How should researchers address conflicting data on CVB-D’s pro-apoptotic vs. cytoprotective effects in cancer cells?

- Methodology :

- Conduct dose-response studies to identify context-dependent effects (e.g., apoptosis at high doses vs. autophagy at low doses) .

- Use knockout models (e.g., CRISPR-Cas9 for Akt/mTOR genes) to isolate pathway-specific contributions .

- Perform meta-analysis of existing studies to identify variables (e.g., cell type, exposure duration) influencing outcomes .

Q. What cross-disciplinary approaches validate CVB-D’s multitarget mechanisms in complex diseases?

- Methodology :

- Integrate systems pharmacology models to map CVB-D’s interactions with cyclin-dependent kinases (CDKs) and heat shock proteins .

- Apply PK-PD binding models to correlate plasma concentrations with pharmacodynamic endpoints (e.g., tumor volume reduction) .

- Collaborate with computational chemists to refine QSAR models for predicting off-target effects .

Methodological Considerations for Data Rigor

- Reproducibility : Document experimental parameters (e.g., HPLC column type, mobile phase) to enable replication .

- Statistical Validation : Use ANOVA for multi-group comparisons and Cohen’s d for effect size quantification .

- Ethical Compliance : Obtain institutional approval for preclinical models, adhering to ARRIVE guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.